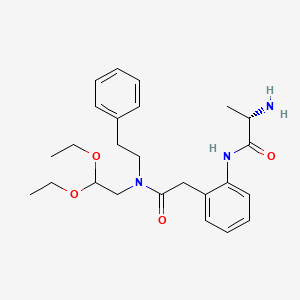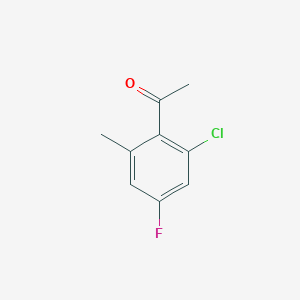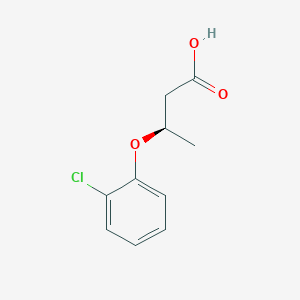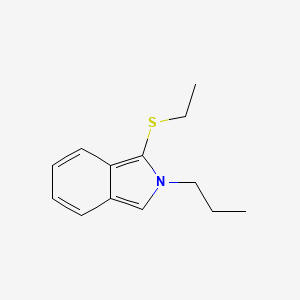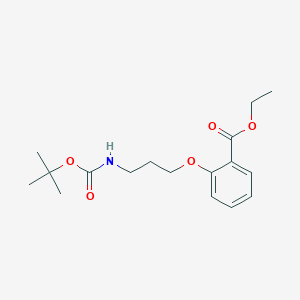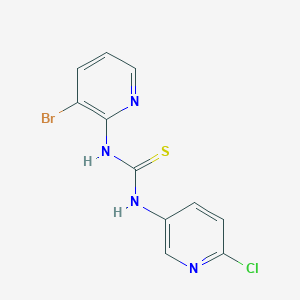
2-Phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethenesulfonamide is an organic compound with the molecular formula C8H9NO2S. It is a member of the styrene family and is characterized by the presence of a sulfonamide group attached to a phenylethene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethenesulfonamide typically involves the reaction of phenylethene with sulfonamide precursors. One common method involves the use of a xanthate ester as a reagent for aminosulfonation, using pre-formed imidoiodinane as the nitrogen source . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using commercially available reagents and operationally convenient conditions. The process involves the use of sulfonyl chlorides and amines in the presence of organic or inorganic bases . This method is efficient and allows for the production of large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenylethene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted phenylethenesulfonamides .
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs.
Medicine: It has been investigated for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Phenylethenesulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism makes it a potential candidate for antibacterial and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Phenylethenesulfonamide include:
- 2-Methoxyethoxy-2-phenylethenesulfonamide
- 2-Fluoroethoxy-2-phenylethenesulfonamide
- 2-Phenylethanesulfonamide
Uniqueness
What sets this compound apart from its analogs is its unique structural configuration, which allows for specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C8H9NO2S |
|---|---|
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
(Z)-2-phenylethenesulfonamide |
InChI |
InChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6- |
Clé InChI |
SHPHBMZZXHFXDF-SREVYHEPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\S(=O)(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C=CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


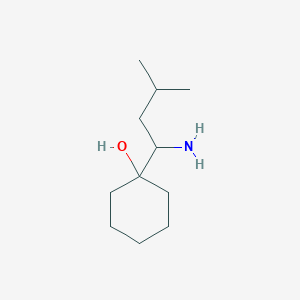
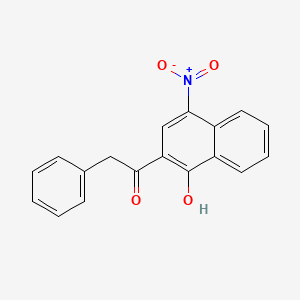
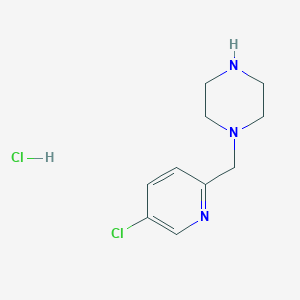
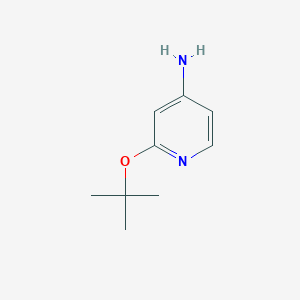
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
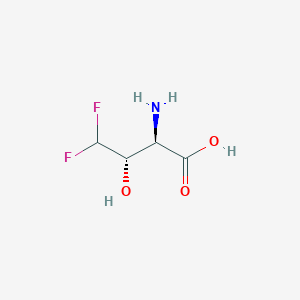
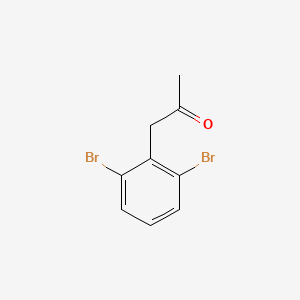
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
